BB2 Receptor Selectivity: 50-Fold Higher Potency Than Neuromedin B in Calcium Mobilization Assays
In functional assays using human astrocytes and CHO cells expressing human bombesin BB2 receptors (hBB2-CHO), neuromedin C—a peptide sequence identical to [Ser2]-Neuromedin C at its C-terminal active region—demonstrated approximately 50-fold higher potency than neuromedin B in elevating intracellular calcium concentrations ([Ca2+]i). [1] Conversely, in CHO cells expressing the bombesin BB1 receptor (hBB1-CHO), neuromedin B was 32-fold more potent than neuromedin C. [2]
| Evidence Dimension | Functional potency at BB2 vs. BB1 receptors (calcium mobilization) |
|---|---|
| Target Compound Data | Neuromedin C: ~50-fold more potent than NMB at BB2 receptors |
| Comparator Or Baseline | Neuromedin B: ~32-fold more potent than NMC at BB1 receptors |
| Quantified Difference | Receptor subtype selectivity profile (BB2 > BB1) |
| Conditions | Human astrocytes and CHO cells expressing human BB2 or BB1 receptors; FLIPR calcium assay |
Why This Matters
This differential potency profile underscores the need to use [Ser2]-Neuromedin C (or Neuromedin C) specifically for BB2 receptor activation studies, rather than neuromedin B, to avoid cross-reactivity and misinterpretation of results.
- [1] Sekar, M. C., et al. (1991). Bombesin, neuromedin B and neuromedin C interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides. Biochemical Journal, 280(1), 163–169. View Source
- [2] Moody, T. W., et al. (2002). Identification and characterisation of functional bombesin receptors in human astrocytes. European Journal of Pharmacology, 438(1-2), 35-41. View Source
